molecular formula C8H9IO2 B1612717 4-Iodo-2-methoxybenzyl alcohol CAS No. 210037-23-3

4-Iodo-2-methoxybenzyl alcohol

Cat. No. B1612717
M. Wt: 264.06 g/mol
InChI Key: NEZVZZZEJYGUPB-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxybenzyl alcohol is a chemical compound with the CAS Number: 210037-23-3. Its IUPAC name is (4-iodo-2-methoxyphenyl)methanol . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Iodo-2-methoxybenzyl alcohol is 1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 . This indicates that it has a molecular weight of 264.06 .


Physical And Chemical Properties Analysis

4-Iodo-2-methoxybenzyl alcohol is a solid substance at ambient temperature . It has a molecular weight of 264.06 .

Scientific Research Applications

Photocatalytic Oxidation

A study by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, using titanium dioxide (TiO2) under visible light irradiation, achieving high conversion and selectivity into corresponding aldehydes. This indicates the potential of 4-Iodo-2-methoxybenzyl alcohol in photocatalytic processes for producing valuable chemical intermediates (Higashimoto et al., 2009).

Protecting Group in Organic Synthesis

Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a novel protecting group for carboxylic acids, showcasing its utility in synthetic chemistry for protecting sensitive functional groups during complex reaction sequences. This suggests that derivatives of 4-Iodo-2-methoxybenzyl alcohol could serve similarly as protecting groups or linkers in synthesis (Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

Electrochemical Applications

Sherbo et al. (2018) reported on the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, demonstrating the feasibility of using electrochemical methods to drive organic transformations. This process illustrates the broader applicability of benzyl alcohol derivatives in electrochemical synthesis, potentially including 4-Iodo-2-methoxybenzyl alcohol (Sherbo et al., 2018).

Material Science and Polymer Chemistry

Pouteau et al. (2005) studied the modification of Kraft lignin and vanillyl alcohol (a related derivative) under acidic conditions, affecting their antioxidant properties in polypropylene. This research could imply that 4-Iodo-2-methoxybenzyl alcohol might also find applications in material science, particularly in enhancing the properties of polymers and other materials (Pouteau et al., 2005).

Safety And Hazards

The safety information for 4-Iodo-2-methoxybenzyl alcohol indicates that it is classified under GHS06. The hazard statements include H301 and H413, and the precautionary statements include P271, P260, and P280 . This suggests that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

(4-iodo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZVZZZEJYGUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596179
Record name (4-Iodo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methoxybenzyl alcohol

CAS RN

210037-23-3
Record name (4-Iodo-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-iodo-2-methoxybenzoate (840 mg, 2.88 mmol) in THF was purged with nitrogen and cooled to −78° C. DIBALH (6 mL, 5.75 mmol, 1M in toluene) was added slowly. The mixture was then stirred at the same temperature for an hour. Saturated aqueous NH4Cl solution was added, followed by extraction with ethyl acetate twice. The organic phase was then washed with brine and dried with anhydrous Na2SO4. Solvent was removed and the resulting residue purified by flash column chromatograph to give 237 mg of the title compound (31%). 1H NMR (400 MHz, CDCl3): δ 2.17 (1H, s), 3.84 (3H, s), 4.62 (2H, d, J=4.0 Hz), 7.01 (1H, d, J=7.6 Hz), 7.18 (1H, s), 7.29 (1H, d, J=8.0 Hz).
Quantity
840 mg
Type
reactant
Reaction Step One
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6 mL
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Yield
31%

Synthesis routes and methods II

Procedure details

2-Hydroxy-4-iodo-benzylalcohol from Step 3 (1.0 g, 4.0 mmol), Cs2CO3 (1.3 g, 4.0 mmol) and iodomethane (0.25 mL, 4.0 mmol) were dissolved in DMF and heated to 80° for 1 hour and then stirred at room temperature for 2 hours. The DMF was removed in vacuo and the residue was partitioned between H2O and EtOAc. The aqueous layer was extracted with EtOAc (2×). The organic layers were combined, washed with H2O and brine, dried (MgSO4), filtered and concentrated to yield an oil. This oil was purified by flash chromatography eluting product with 30% EtOAC/Hexane to give the title compound.
Quantity
1 g
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reactant
Reaction Step One
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1.3 g
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reactant
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0.25 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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